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Compound of Interest

Compound Name:
Methyl 6-methoxy-2-

pyrazinecarboxylate

Cat. No.: B1324333 Get Quote

This guide provides a detailed spectroscopic comparison of Methyl 6-methoxy-2-
pyrazinecarboxylate with its core structural analogs: Methyl 2-pyrazinecarboxylate and 2-

Methoxypyrazine. Due to the limited availability of direct experimental spectra for Methyl 6-
methoxy-2-pyrazinecarboxylate in public databases, this document leverages experimental

data from its analogs to provide a reliable, predicted spectroscopic profile. This comparative

approach allows researchers to understand the influence of the methoxy and methyl

carboxylate functional groups on the spectroscopic properties of the pyrazine ring.

Data Presentation: Spectroscopic Comparison
The following tables summarize the experimental spectroscopic data for the related compounds

and provide a predicted profile for Methyl 6-methoxy-2-pyrazinecarboxylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compoun
d

Pyrazine-
H₃

Pyrazine-
H₅

Pyrazine-
H₆

-OCH₃ -COOCH₃ Solvent

Methyl 6-

methoxy-2-

pyrazineca

rboxylate

(Predicted)

~8.4 (s) ~8.2 (s) - ~4.1 (s) ~4.0 (s) CDCl₃

Methyl 2-

pyrazineca

rboxylate

9.22 (d) 8.86 (d) 8.93 (dd) - 3.99 (s) DMSO-d₆

2-

Methoxypy

razine

8.08 (d) 8.01 (d) 7.82 (dd) 3.95 (s) - CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Comp
ound

C₂ C₃ C₅ C₆ -OCH₃
-
COOC
H₃

C=O
Solven
t

Methyl

6-

methox

y-2-

pyrazin

ecarbox

ylate

(Predict

ed)

~142 ~138 ~135 ~163 ~54 ~53 ~165 CDCl₃

Methyl

2-

pyrazin

ecarbox

ylate

145.4 147.9 144.5 146.2 - 53.0 165.1 CDCl₃

2-

Methox

ypyrazi

ne

159.9 137.9 134.1 143.9 53.6 - - CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
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Compound Key Vibrational Frequencies (cm⁻¹)

Methyl 6-methoxy-2-pyrazinecarboxylate

(Predicted)

~3050-3100: Aromatic C-H Stretch~2850-2960:

Aliphatic C-H Stretch (-OCH₃, -COOCH₃)~1730:

C=O Stretch (Ester)~1580, ~1470: C=N, C=C

Ring Stretch~1250, ~1030: C-O Stretch (Ester

and Methoxy)

Methyl 2-pyrazinecarboxylate

3070, 3030: Aromatic C-H Stretch2958: Aliphatic

C-H Stretch1732: C=O Stretch1580, 1475,

1445: Ring Stretch1290, 1120: C-O Stretch

2-Methoxypyrazine

3050: Aromatic C-H Stretch2940, 2840: Aliphatic

C-H Stretch1595, 1480: Ring Stretch1260,

1020: C-O Stretch

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound Molecular Ion (m/z)
Key Fragment Ions (m/z)
and Interpretation

Methyl 6-methoxy-2-

pyrazinecarboxylate

(C₇H₈N₂O₃)

168
139: [M-CHO]⁺137: [M-

OCH₃]⁺109: [M-COOCH₃]⁺

Methyl 2-pyrazinecarboxylate

(C₆H₆N₂O₂)
138 107: [M-OCH₃]⁺80: [Pyrazine]⁺

2-Methoxypyrazine (C₅H₆N₂O) 110 80: [M-CH₂O]⁺67: [M-HNCO]⁺

Experimental Protocols
The data presented for the related compounds were acquired using standard spectroscopic

techniques. The following protocols outline the general methodologies for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 16

ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of approximately

220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5

seconds) and a larger number of scans (e.g., 1024 or more) are typically required to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing the mixture into a thin, transparent disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.
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Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over

the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, where it

is vaporized.

Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to

generate a molecular ion (M⁺) and various fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Detection: Detect the abundance of each ion to generate a mass spectrum.

Data Analysis: Analyze the molecular ion peak to determine the molecular weight and

interpret the fragmentation pattern to gain structural information.[1]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a pyrazine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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